

# Application Notes & Protocols: Analytical Techniques for Identifying Process-Related Impurities of Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Lansoprazole Sulfone |           |
| Cat. No.:            | B1674484             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the identification, quantification, and characterization of process-related impurities in Lansoprazole. Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of Lansoprazole drug substances and products, in line with regulatory requirements set by bodies such as the International Council for Harmonisation (ICH).

### **Introduction to Lansoprazole Impurities**

Lansoprazole, a proton pump inhibitor, can develop impurities during its synthesis, formulation, and storage. These impurities can arise from starting materials, intermediates, by-products, and degradation products. Rigorous analytical testing is mandatory to identify and control these impurities within acceptable limits. Common process-related impurities include **Lansoprazole sulfone** (Related Compound A), Lansoprazole N-oxide (Related Compound B), and Lansoprazole sulfide (Related Compound C).[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to predict potential degradation products that may also appear as process-related impurities.[2][3][4]

# **Analytical Techniques for Impurity Profiling**



High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the separation and quantification of Lansoprazole and its related substances.[5] These methods offer high resolution and sensitivity. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), are invaluable.[2][3][6]

# **Experimental Workflow for Impurity Analysis**

The general workflow for the identification and quantification of process-related impurities in Lansoprazole involves several key stages, from sample preparation to data analysis and reporting.





Click to download full resolution via product page

Caption: A generalized workflow for the analysis of Lansoprazole impurities.



# High-Performance Liquid Chromatography (HPLC) Methods

Several HPLC methods have been developed and validated for the determination of Lansoprazole and its process-related impurities. Below is a summary of representative methods.

**Comparative Table of HPLC Methods** 

| Parameter            | Method 1[7]                                                                                                      | Method 2                                   | Method 3[5]                                |
|----------------------|------------------------------------------------------------------------------------------------------------------|--------------------------------------------|--------------------------------------------|
| Stationary Phase     | Inertsil ODS-3V (150 x<br>4.6 mm, 5 μm)                                                                          | Waters Symmetry C8<br>(250 x 4.6 mm, 5 μm) | Waters Symmetry C8<br>(250 x 4.6 mm, 5 μm) |
| Mobile Phase A       | Buffer (Potassium dihydrogen orthophosphate and Dipotassium hydrogen phosphate, pH 7.4) and Methanol (90:10 v/v) | Buffer                                     | Buffer                                     |
| Mobile Phase B       | Acetonitrile and<br>Methanol (90:10 v/v)                                                                         | Acetonitrile                               | Acetonitrile                               |
| Elution              | Gradient                                                                                                         | Gradient                                   | Gradient                                   |
| Flow Rate            | Not Specified                                                                                                    | 1.0 mL/min                                 | 1.0 mL/min                                 |
| Detection Wavelength | 210 nm                                                                                                           | 235 nm                                     | 235 nm                                     |
| Column Temperature   | Not Specified                                                                                                    | Ambient                                    | Ambient                                    |
| Injection Volume     | Not Specified                                                                                                    | 10 μL                                      | 10 μL                                      |
| Linearity Range      | Not Specified                                                                                                    | 50-150 μg/mL                               | 50-150 μg/mL                               |
| LOD                  | 1.0 ppm (DPN), 2.0<br>ppm (CTP)                                                                                  | 0.437 x 10 <sup>-4</sup> μg/mL             | 0.437 x 10 <sup>-4</sup> μg/mL             |
| LOQ                  | Not Specified                                                                                                    | 0.1325 x 10 <sup>-3</sup> μg/mL            | 0.1325 x 10 <sup>-3</sup> μg/mL            |



DPN: 2,3-Dimethyl-4-nitropyridine N-oxide; CTP: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoro ethoxy)pyridine hydrochloride

## **Detailed HPLC Protocol (Based on Method 2[5])**

Objective: To quantify process-related impurities in Lansoprazole bulk drug.

#### Materials:

- Shimadzu HPLC SIL-AD vp model chromatograph with LC-20 AT gradient delivery system and UV detector.
- Waters Symmetry C8 column (250 x 4.6 mm, 5 μm).
- Lansoprazole working standard and impurity reference standards.
- Acetonitrile (HPLC grade).
- Buffer solution (as specified in the method).
- 0.2N Sodium Hydroxide.
- Water (HPLC grade).

#### Procedure:

- Mobile Phase Preparation: Prepare the buffer and acetonitrile mobile phases as required.
- Diluent Preparation: Prepare the diluent as specified in the analytical method.
- Standard Solution Preparation: Accurately weigh about 50 mg of Lansoprazole working standard into a 100 mL volumetric flask. Add 20 mL of 0.2N sodium hydroxide solution and dilute to volume with diluent and mix. Transfer 10 mL of this solution into a 25 mL volumetric flask, dilute to volume with diluent, and mix to obtain a concentration of about 0.2 mg/mL. Filter through a 0.45 µm membrane filter.
- Impurity Stock Solution Preparation: Accurately weigh about 5.0 mg of each impurity working standard into separate 100 mL volumetric flasks and prepare as per the standard solution



preparation.

- Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the Lansoprazole sample.
- Chromatographic Conditions:
  - Column: Waters Symmetry C8, 250 x 4.6 mm, 5 μm.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 235 nm.
  - Injection Volume: 10 μL.
  - Column Temperature: Ambient.
  - Elution: Gradient.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Calculation: Identify and quantify the impurities in the sample by comparing their peak areas with those of the corresponding standards.

# **Ultra-Performance Liquid Chromatography (UPLC) Method**

UPLC offers faster analysis times and improved resolution compared to traditional HPLC.

### **Comparative Table of UPLC Method**



| Parameter                           | Method 4[8]                                               |
|-------------------------------------|-----------------------------------------------------------|
| Stationary Phase                    | Waters Acquity BEH C18 (specific dimensions not provided) |
| Mobile Phase A                      | pH 7.0 Phosphate Buffer and Methanol (90:10 v/v)          |
| Mobile Phase B                      | Methanol and Acetonitrile (50:50 v/v)                     |
| Elution                             | Gradient                                                  |
| Detection Wavelength                | 285 nm                                                    |
| Linearity (Correlation Coefficient) | >0.998 for related substances                             |
| Precision (%RSD)                    | <2% for related substances                                |

# **Detailed UPLC Protocol (Based on Method 4[9])**

Objective: To determine the assay and related substances of Lansoprazole in bulk drug and capsule dosage forms.

### Materials:

- Waters Acquity UPLC system with a PDA detector.
- Waters Acquity BEH C18 column.
- Lansoprazole working standard and impurity reference standards.
- · Methanol, Acetonitrile (UPLC grade).
- Phosphate buffer (pH 7.0).

### Procedure:

- Mobile Phase Preparation:
  - Mobile Phase A: Prepare a mixture of pH 7.0 phosphate buffer and methanol in the ratio of 90:10 (v/v).



- o Mobile Phase B: Prepare a mixture of methanol and acetonitrile in the ratio of 50:50 (v/v).
- Sample Preparation: Prepare the sample solution by dissolving the Lansoprazole bulk drug or capsule contents in a suitable diluent to achieve a target concentration (e.g., 400 µg/mL for related substances analysis). Spike with known impurities at a specified level (e.g., 0.30%) for validation purposes.
- Chromatographic Conditions:
  - Column: Waters Acquity BEH C18.
  - Mobile Phase: Gradient elution with Mobile Phase A and B.
  - Detection: UV at 285 nm.
- Analysis: Inject the prepared solutions into the UPLC system.
- Data Analysis: The linearity of the method should be established from the Limit of Quantification (LOQ) to 150% of the test concentration for Lansoprazole and its related substances.[8] The precision is verified by analyzing multiple individual preparations of spiked samples, with the relative standard deviation (%RSD) of the peak areas for each impurity being calculated.[8]

# Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

LC-MS is a powerful tool for the identification and structural characterization of unknown impurities. High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of the impurities.

# **LC-MS Method Summary**



| Parameter          | Method 5[3]                                  |
|--------------------|----------------------------------------------|
| Stationary Phase   | Luna Omega C-18 Polar (1.6 μm, 100 x 2.1 mm) |
| Mobile Phase A     | 10 mM Ammonium Acetate                       |
| Mobile Phase B     | Acetonitrile (ACN)                           |
| Elution            | Gradient                                     |
| Flow Rate          | 0.6 mL/min                                   |
| Column Temperature | 40 °C                                        |
| Injection Volume   | 1-2 μL                                       |
| Mass Spectrometer  | Orbitrap Q-Exactive or Q-TOF                 |

# Protocol for Forced Degradation and LC-MS Analysis (Based on Method 5[3])

Objective: To identify and characterize degradation products of Lansoprazole under stress conditions.

#### Materials:

- LC-MS/MS system (e.g., Orbitrap Q-Exactive or Q-TOF).
- Lansoprazole bulk drug.
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2).
- Acetonitrile (ACN), Ammonium acetate.

#### Procedure:

- Forced Degradation Studies:
  - Prepare a stock solution of Lansoprazole (e.g., 2 mg/mL) in an ACN/Water mixture (50:50, v/v).



- Acid Hydrolysis: Dilute the stock solution with 0.01 N HCl.
- Base Hydrolysis: Dilute the stock solution with 2 N NaOH.
- Neutral Hydrolysis: Dilute the stock solution with an ACN/Water mixture (50:50, v/v).
- Oxidative Degradation: Treat the stock solution with 2% H<sub>2</sub>O<sub>2</sub>.
- Incubate the solutions for appropriate time intervals.
- LC-MS/MS Analysis:
  - Analyze the stressed samples using the specified LC-MS conditions.
  - Establish the mass spectral fragmentation pathway of the parent drug (Lansoprazole) using MS/MS and MS<sup>n</sup> analysis.[2]
  - Acquire accurate mass data for the degradation products.
  - Elucidate the structures of the degradation products by comparing their fragmentation patterns with that of Lansoprazole.[2]

# **Logical Relationship of Impurity Formation**

The formation of impurities in Lansoprazole is a result of various chemical reactions that can occur during synthesis and storage. Understanding these pathways is crucial for process optimization and control.





Click to download full resolution via product page

Caption: Relationship between synthesis, storage, and impurity formation in Lansoprazole.

### Conclusion

The analytical methods outlined in these application notes provide a robust framework for the identification, quantification, and characterization of process-related impurities in Lansoprazole. The choice of method will depend on the specific requirements of the analysis, with HPLC and UPLC being suitable for routine quality control, and LC-MS being essential for the structural elucidation of novel impurities. Proper validation of these methods in accordance with ICH guidelines is paramount to ensure reliable and accurate results, ultimately safeguarding patient health.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Analytical Techniques for Identifying Process-Related Impurities of Lansoprazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674484#analytical-techniques-for-identifying-process-related-impurities-of-lansoprazole]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com